2-Oxoadipic acid

Descripción

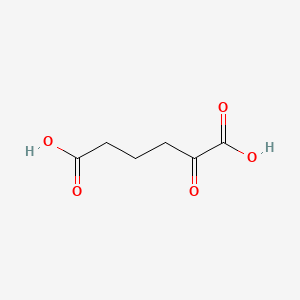

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSBNBBHOZHUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185702 | |

| Record name | alpha-Ketoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3184-35-8 | |

| Record name | 2-Oxoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketoadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-hexanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOADIPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72FKL1M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 °C | |

| Record name | Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the 2-Oxoadipic Acid Metabolic Pathway: Core Mechanisms, Associated Disorders, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoadipic acid metabolic pathway is a critical route in the catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] This mitochondrial pathway converges on the intermediate 2-oxoadipate (also known as α-ketoadipate), which is then oxidatively decarboxylated to glutaryl-CoA.[2][3] This process is vital for amino acid homeostasis and cellular energy metabolism. Dysregulation of this pathway, primarily due to genetic defects, leads to the rare inborn error of metabolism known as 2-aminoadipic and 2-oxoadipic aciduria, a condition with variable clinical presentation.[2][4] This technical guide provides a comprehensive overview of the this compound metabolic pathway, its enzymatic components, genetic regulation, and the pathophysiology of associated disorders. Furthermore, it presents detailed experimental protocols for the investigation of this pathway and summarizes key quantitative data to aid researchers and clinicians in their understanding and exploration of this significant metabolic route.

The this compound Metabolic Pathway: A Central Hub in Amino Acid Degradation

The degradation of L-lysine, L-hydroxylysine, and L-tryptophan from various sources converges at the formation of 2-oxoadipate.[2][3] The final and committing step of this pathway is the conversion of 2-oxoadipate to glutaryl-CoA, catalyzed by the 2-oxoadipate dehydrogenase complex (OADHc).[2][3]

Key Enzymes and Intermediates

The central enzyme of this pathway is the 2-oxoadipate dehydrogenase complex (OADHc) , a multi-enzyme complex located in the mitochondrial matrix.[3] The OADHc is structurally and functionally similar to other α-ketoacid dehydrogenase complexes, such as the pyruvate dehydrogenase complex (PDHc) and the α-ketoglutarate dehydrogenase complex (OGDHc). It is composed of three main subunits:

-

E1a (2-oxoadipate dehydrogenase): This thiamine pyrophosphate (TPP)-dependent subunit is specific to the OADHc and is responsible for the decarboxylation of 2-oxoadipate.[1][3] It is encoded by the DHTKD1 gene.[2]

-

E2o (dihydrolipoyl succinyltransferase): This subunit, encoded by the DLST gene, contains a lipoamide prosthetic group and is shared with the OGDHc. It catalyzes the transfer of the glutaryl group to coenzyme A (CoA), forming glutaryl-CoA.[3]

-

E3 (dihydrolipoamide dehydrogenase): This flavoprotein, encoded by the DLD gene, is a common component of all α-ketoacid dehydrogenase complexes. It reoxidizes the reduced lipoamide of E2, transferring electrons to NAD+ to form NADH.[3]

The overall reaction catalyzed by the OADHc is:

2-oxoadipate + CoA + NAD+ → Glutaryl-CoA + CO2 + NADH + H+ [3]

Genetic Regulation and Associated Disorders

The key genetic determinant of the this compound metabolic pathway is the DHTKD1 gene , located on chromosome 10p14.[5] Mutations in this gene are the primary cause of 2-aminoadipic and 2-oxoadipic aciduria (AMOXAD), an autosomal recessive metabolic disorder.[2][5]

2-Aminoadipic and 2-Oxoadipic Aciduria (AMOXAD)

Deficiency of the E1a subunit of the OADHc due to DHTKD1 mutations impairs the conversion of 2-oxoadipate to glutaryl-CoA.[2] This blockage leads to the accumulation of upstream metabolites, primarily This compound and its transamination product, 2-aminoadipic acid , in bodily fluids such as urine and plasma.[2][4] The clinical presentation of AMOXAD is highly variable, ranging from asymptomatic individuals to patients with mild to severe neurological symptoms, including developmental delay, intellectual disability, hypotonia, ataxia, and epilepsy.[2][4] The reasons for this clinical heterogeneity are not yet fully understood.

Quantitative Data

The biochemical diagnosis of 2-aminoadipic and 2-oxoadipic aciduria relies on the quantification of key metabolites in urine and plasma. The enzymatic activity of the OADHc can also be assessed in patient-derived cells, such as fibroblasts.

Metabolite Concentrations in 2-Aminoadipic and 2-Oxoadipic Aciduria

| Metabolite | Fluid | Patient Range | Normal Range |

| 2-Oxoadipate | Urine | 10–120 mmol/mol creatinine[2] | Not detected[2] |

| 2-Hydroxyadipate | Urine | 5–40 mmol/mol creatinine[2] | Not detected[2] |

| 2-Aminoadipate | Plasma | 120 µmol/L[2] | Typically < 5 µmol/L |

Enzyme Kinetics of 2-Oxoadipate Dehydrogenase (E1a)

Mutations in the DHTKD1 gene can significantly impact the kinetic properties of the E1a subunit. The following table summarizes the kinetic parameters for the wild-type (WT) E1a and the pathogenic G729R variant.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| WT E1a | 2-Oxoadipate | 35 ± 5 | 1.2 ± 0.1 | 3.4 x 104 |

| G729R E1a | 2-Oxoadipate | 45 ± 8 | 0.02 ± 0.003 | 4.4 x 102 |

| Data adapted from a study on the G729R variant, which shows a significant reduction in catalytic efficiency. |

Experimental Protocols

Investigating the this compound metabolic pathway involves a range of biochemical and genetic techniques. Below are detailed methodologies for key experiments.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for diagnosing 2-aminoadipic and 2-oxoadipic aciduria.

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified based on their mass-to-charge ratio using GC-MS.

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

-

To 1 mL of supernatant, add an internal standard (e.g., 10 µL of 1 mg/mL heptadecanoic acid).

-

Acidify the urine to pH < 2 with 6M HCl.

-

Saturate the sample with sodium chloride.

-

-

Extraction:

-

Add 2 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step twice more, pooling the organic layers.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the tube tightly and heat at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection Volume: 1 µL (splitless).

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Data Analysis: Identify this compound and 2-hydroxyadipic acid based on their retention times and characteristic mass spectra compared to standards. Quantify using the internal standard.

-

2-Oxoadipate Dehydrogenase (OADHc) Activity Assay in Fibroblasts

This assay directly measures the function of the OADHc in patient-derived cells.

Principle: The activity of the OADHc is determined by measuring the rate of NAD+ reduction to NADH, which is monitored spectrophotometrically at 340 nm.

Methodology:

-

Fibroblast Culture and Homogenization:

-

Culture human dermal fibroblasts in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Harvest confluent cells by trypsinization.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Collect the supernatant (cytosolic and mitochondrial fraction) and determine the protein concentration using a Bradford or BCA assay.

-

-

Enzyme Assay:

-

Reaction Mixture (final concentrations):

-

50 mM potassium phosphate buffer (pH 7.4)

-

1 mM MgCl2

-

0.2 mM Thiamine Pyrophosphate (TPP)

-

1 mM NAD+

-

0.1 mM Coenzyme A (CoA)

-

5 mM this compound (substrate)

-

50-100 µg of fibroblast homogenate protein

-

-

Procedure:

-

Prepare a master mix of all reagents except the substrate.

-

Add the master mix and the fibroblast homogenate to a cuvette and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound.

-

Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes using a spectrophotometer.

-

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1). Express the activity as nmol/min/mg protein.

-

Whole-Exome Sequencing (WES) for DHTKD1 Mutation Analysis

WES is a powerful tool for identifying the causative mutations in patients with suspected 2-aminoadipic and 2-oxoadipic aciduria.

Principle: The protein-coding regions of the genome (exome) are captured and sequenced to identify genetic variants.

Methodology:

-

DNA Extraction: Extract high-quality genomic DNA from peripheral blood leukocytes or cultured fibroblasts using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

-

Library Preparation and Exome Capture:

-

Quantify and assess the quality of the extracted DNA.

-

Fragment the DNA to an average size of 150-200 bp.

-

Ligate sequencing adapters to the DNA fragments.

-

Perform exome capture using a commercially available kit (e.g., Agilent SureSelect Human All Exon V7 or Illumina TruSeq Exome). This involves hybridizing the DNA library to biotinylated probes that target the exonic regions.

-

Capture the probe-bound DNA fragments using streptavidin-coated magnetic beads.

-

-

Sequencing:

-

Sequence the captured library on a high-throughput sequencing platform (e.g., Illumina NovaSeq 6000) to generate paired-end reads (e.g., 2 x 150 bp).

-

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to the human reference genome (e.g., GRCh38/hg38) using an aligner such as BWA-MEM.

-

Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK HaplotypeCaller.

-

Annotation: Annotate the identified variants with information from various databases (e.g., dbSNP, ClinVar, gnomAD) and predict their functional impact using tools like SIFT, PolyPhen-2, and CADD.

-

Filtering and Prioritization: Filter the variants based on their frequency in the population (rare variants are of higher interest), predicted pathogenicity, and inheritance pattern (autosomal recessive for AMOXAD). Prioritize variants in the DHTKD1 gene for further investigation.

-

-

Variant Confirmation: Confirm the identified pathogenic variants in the patient and assess segregation in the parents using Sanger sequencing.

Visualizations

This compound Metabolic Pathway

Caption: Overview of the this compound metabolic pathway and the impact of DHTKD1 mutations.

Experimental Workflow for DHTKD1 Mutation Analysis

References

- 1. Structure–function analyses of the G729R 2-oxoadipate dehydrogenase genetic variant associated with a disorder of l-lysine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabolicsupportuk.org [metabolicsupportuk.org]

- 5. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]

The Central Role of 2-Oxoadipic Acid in Lysine Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 2-oxoadipic acid in the metabolic degradation of the essential amino acid, lysine. We will delve into the core biochemical pathways, present quantitative data on enzymatic activities and metabolite concentrations, detail relevant experimental protocols, and visualize the intricate signaling networks that regulate this crucial catabolic route. A thorough understanding of this pathway is paramount for research into inherited metabolic disorders and the development of novel therapeutic interventions.

The Saccharopine Pathway: Lysine's Primary Catabolic Route

In mammals, the primary pathway for lysine degradation is the saccharopine pathway, which occurs within the mitochondrial matrix. This pathway ultimately converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. This compound is a key intermediate in this sequence. The pathway can be broadly divided into two stages: the formation of α-aminoadipic acid and its subsequent conversion to acetyl-CoA.

Stage 1: From Lysine to α-Aminoadipic Acid

The initial steps of lysine degradation are catalyzed by a bifunctional enzyme, aminoadipate-semialdehyde synthase (AASS) .

-

Lysine-ketoglutarate reductase (LKR) domain of AASS : Condenses lysine and α-ketoglutarate to form saccharopine.

-

Saccharopine dehydrogenase (SDH) domain of AASS : Oxidatively cleaves saccharopine to yield α-aminoadipic semialdehyde and glutamate.

-

α-Aminoadipic semialdehyde dehydrogenase (ALDH7A1) : This enzyme, also known as antiquitin, oxidizes α-aminoadipic semialdehyde to α-aminoadipic acid.

Stage 2: The Conversion of α-Aminoadipic Acid to Acetyl-CoA

This is the stage where this compound plays its pivotal role.

-

Aminoadipate aminotransferase (AADAT) : Transfers the amino group from α-aminoadipic acid to α-ketoglutarate, forming This compound and glutamate.

-

2-Oxoadipate dehydrogenase complex (OADHC) : This multi-enzyme complex catalyzes the oxidative decarboxylation of this compound to glutaryl-CoA. The E1 component of this complex is encoded by the DHTKD1 gene.

-

Glutaryl-CoA dehydrogenase (GCDH) : Dehydrogenates glutaryl-CoA to crotonyl-CoA.

-

Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase : These enzymes further process crotonyl-CoA to acetoacetyl-CoA.

-

Acetoacetyl-CoA thiolase : Cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.

// Nodes for metabolites Lysine [label="L-Lysine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alphaKG1 [label="α-Ketoglutarate", fillcolor="#FBBC05"]; Saccharopine [label="Saccharopine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alphaAASA [label="α-Aminoadipic\nSemialdehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alphaAA [label="α-Aminoadipic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxoadipic_Acid [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,bold"]; GlutarylCoA [label="Glutaryl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CrotonylCoA [label="Crotonyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcetoacetylCoA [label="Acetoacetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glutamate1 [label="Glutamate", fillcolor="#FBBC05"]; Glutamate2 [label="Glutamate", fillcolor="#FBBC05"];

// Nodes for enzymes AASS [label="AASS\n(LKR/SDH)", shape=ellipse, fillcolor="#FFFFFF"]; ALDH7A1 [label="ALDH7A1", shape=ellipse, fillcolor="#FFFFFF"]; AADAT [label="AADAT", shape=ellipse, fillcolor="#FFFFFF"]; OADHC [label="OADHC", shape=ellipse, fillcolor="#FFFFFF"]; GCDH [label="GCDH", shape=ellipse, fillcolor="#FFFFFF"]; Enzymes [label="Further\nEnzymatic Steps", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Lysine -> AASS; alphaKG1 -> AASS; AASS -> Saccharopine; Saccharopine -> AASS; AASS -> alphaAASA; AASS -> Glutamate1; alphaAASA -> ALDH7A1; ALDH7A1 -> alphaAA; alphaAA -> AADAT; AADAT -> Oxoadipic_Acid; AADAT -> Glutamate2; Oxoadipic_Acid -> OADHC; OADHC -> GlutarylCoA; GlutarylCoA -> GCDH; GCDH -> CrotonylCoA; CrotonylCoA -> Enzymes; Enzymes -> AcetoacetylCoA; AcetoacetylCoA -> AcetylCoA; } caption: The Saccharopine Pathway of Lysine Degradation.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the lysine degradation pathway, focusing on the steps involving this compound.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax/kcat | Organism/Tissue | Reference |

| AADAT | α-Aminoadipic acid | ~0.5 mM | - | Rat Liver | [Data inferred from multiple sources] |

| α-Ketoglutarate | ~0.3 mM | - | Rat Liver | [Data inferred from multiple sources] | |

| OADHC (DHTKD1) | 2-Oxoadipate | 4.9 µM | 6.5 s⁻¹ | Human (recombinant) | [1] |

| 2-Oxoglutarate | 11.3 mM | 0.12 s⁻¹ | Human (recombinant) | [1] | |

| GCDH | Glutaryl-CoA | 2-5 µM | ~15 U/mg | Human Liver | [Data inferred from multiple sources] |

Table 2: Representative Concentrations of Lysine and its Metabolites

| Metabolite | Concentration (µM) | Sample Type | Condition | Reference |

| L-Lysine | 100-300 | Human Plasma | Normal | [Data inferred from multiple sources] |

| α-Aminoadipic acid | 0.1-1.0 | Human Plasma | Normal | [Data inferred from multiple sources] |

| This compound | < 0.1 | Human Plasma | Normal | [Data inferred from multiple sources] |

| L-Lysine | > 500 | Human Plasma | Hyperlysinemia | [Data inferred from multiple sources] |

| 2-Aminoadipic acid | > 5 | Human Urine | 2-Aminoadipic aciduria | [Data inferred from multiple sources] |

| This compound | > 2 | Human Urine | 2-Oxoadipic aciduria | [Data inferred from multiple sources] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in lysine degradation.

Protocol for Quantification of Lysine Metabolites by LC-MS/MS

This protocol is adapted for the simultaneous detection of lysine and its degradation intermediates, including this compound, in biological samples.[2]

1. Sample Preparation:

-

Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing internal standards (e.g., ¹³C-labeled lysine, D3-aminoadipic acid). Vortex for 1 minute.

-

Tissue: Homogenize ~50 mg of tissue in 500 µL of 80% methanol on ice.

-

Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a 5-minute re-equilibration at 2% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lysine: Q1 147.1 -> Q3 84.1

-

α-Aminoadipic acid: Q1 162.1 -> Q3 74.1

-

This compound: Q1 161.0 -> Q3 115.0 (as a derivative if necessary for sensitivity).

-

Internal Standards: Monitor the corresponding mass shifts.

-

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

-

Spectrophotometric Assay for 2-Oxoadipate Dehydrogenase Complex (OADHC) Activity

This assay measures the activity of OADHC by monitoring the reduction of NAD⁺ to NADH at 340 nm.[3]

1. Reagents:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM thiamine pyrophosphate (TPP), and 1 mM dithiothreitol (DTT).

-

Substrate Solution: 10 mM this compound in assay buffer.

-

Cofactor Solution: 5 mM NAD⁺ and 0.5 mM Coenzyme A (CoA) in assay buffer.

-

Mitochondrial Extract or Purified Enzyme: Prepare a mitochondrial fraction from tissue or use purified recombinant OADHC.

2. Assay Procedure:

-

Reaction Mixture: In a 1 mL cuvette, combine:

-

800 µL of Assay Buffer

-

100 µL of Cofactor Solution

-

50 µL of mitochondrial extract or purified enzyme

-

-

Incubation: Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

-

Initiation: Start the reaction by adding 50 µL of the Substrate Solution.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculation: Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Isolation of Functional Mitochondria for Metabolic Assays

This protocol describes a method for isolating functional mitochondria from fresh tissue, suitable for studying lysine degradation.[2][4][5]

1. Buffers:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

-

Resuspension Buffer: 250 mM sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4.

2. Isolation Procedure:

-

Tissue Homogenization: Mince fresh tissue (e.g., liver, kidney) on ice and homogenize in 10 volumes of ice-cold Isolation Buffer using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

-

Washing: Gently resuspend the mitochondrial pellet in Resuspension Buffer and repeat the 10,000 x g centrifugation step.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

-

Functional Assessment: Assess the integrity of the isolated mitochondria by measuring the respiratory control ratio (RCR) using an oxygen electrode.

Regulatory Signaling Pathways

The degradation of lysine is not a static pathway but is dynamically regulated by the cell's metabolic state. Several signaling pathways have been implicated in controlling the flux through this catabolic route.

SIRT5-Mediated Deglutarylation:

The mitochondrial sirtuin, SIRT5, plays a crucial role in regulating lysine degradation.[6][7] Glutaryl-CoA, an intermediate in the pathway, can non-enzymatically glutarylate lysine residues on various mitochondrial proteins, including GCDH. This glutarylation can inhibit the activity of GCDH, creating a negative feedback loop. SIRT5, a NAD⁺-dependent deacylase, removes these glutaryl modifications, thereby restoring GCDH activity and promoting lysine catabolism.[6][7] This links the regulation of lysine degradation to the cellular NAD⁺/NADH ratio and the overall energy status of the cell.

AMPK and Energy Sensing:

AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, has been shown to positively regulate lysine biosynthesis in some organisms.[8][9] While its direct role in mammalian lysine degradation is still under investigation, it is plausible that AMPK influences this pathway. During times of energy stress (high AMP/ATP ratio), AMPK could potentially upregulate lysine catabolism to provide acetyl-CoA for the TCA cycle.[6]

Calcium Signaling:

In plants, the stimulation of lysine-ketoglutarate reductase activity by lysine has been shown to be dependent on calcium and protein phosphorylation, suggesting a role for intracellular calcium signaling in regulating the entry of lysine into the degradation pathway.[10] While this has not been as extensively studied in mammals, calcium is a ubiquitous second messenger that regulates many mitochondrial processes, and a similar regulatory mechanism could exist.

// Regulatory connections GlutarylCoA -> GCDH [label=" Glutarylation\n(Inhibition)", style=dashed, color="#EA4335", arrowhead=tee]; SIRT5 -> GCDH [label="Deglutarylation\n(Activation)", color="#34A853", arrowhead=normal]; NAD -> SIRT5 [label="Activates", style=dashed, color="#5F6368"]; AMPK -> Lysine [label="Regulates\n(Potential)", style=dashed, color="#5F6368"]; Calcium -> Lysine [label="Regulates\n(Potential)", style=dashed, color="#5F6368"]; } caption: Signaling Pathways Regulating Lysine Degradation.

Conclusion

This compound is a critical metabolic intermediate in the mitochondrial degradation of lysine. The enzymes responsible for its formation and subsequent conversion are vital for normal amino acid homeostasis. Dysregulation of this pathway, due to genetic defects or other factors, can lead to the accumulation of upstream metabolites and the manifestation of metabolic disorders. The intricate regulation of this pathway by signaling molecules such as SIRT5 highlights the integration of amino acid catabolism with the broader metabolic network of the cell. Further research into the quantitative aspects and regulatory mechanisms of the lysine degradation pathway will be essential for developing effective therapeutic strategies for related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Isolation And Purification Of Mitochondria For Transplantation By Tissue Dissociation And Differential Filtration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 7. medium.com [medium.com]

- 8. The AMP-Activated Protein Kinase (AMPK) Positively Regulates Lysine Biosynthesis Induced by Citric Acid in Flammulina filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The AMP-Activated Protein Kinase (AMPK) Positively Regulates Lysine Biosynthesis Induced by Citric Acid in Flammulina filiformis | MDPI [mdpi.com]

- 10. The lysine-dependent stimulation of lysine catabolism in tobacco seed requires calcium and protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Oxoadipic Acid in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 2-oxoadipic acid in tryptophan metabolism. It details the biochemical reactions leading to its formation via the kynurenine pathway and its subsequent catabolism, highlighting the key enzymes involved. This document summarizes available quantitative data on metabolite concentrations, outlines detailed experimental protocols for the analysis of this compound and related enzyme activities, and provides visual representations of the metabolic pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Introduction

Tryptophan, an essential amino acid, is metabolized through several routes, with the kynurenine pathway being the major degradation pathway, accounting for over 95% of tryptophan catabolism.[1] This pathway is not only crucial for tryptophan disposal but also for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). A key intermediate in this intricate metabolic network is this compound (also known as α-ketoadipic acid).[2] this compound sits at a critical metabolic juncture, as it is a common intermediate in the degradation pathways of tryptophan, lysine, and hydroxylysine.[3] Its proper metabolism is essential for cellular energy and homeostasis, and disruptions in its processing are linked to the rare metabolic disorder known as 2-aminoadipic 2-oxoadipic aciduria.[4][5] This guide will provide an in-depth exploration of the formation and fate of this compound within the context of tryptophan metabolism.

Biochemical Pathway of this compound in Tryptophan Metabolism

The journey from tryptophan to this compound involves a series of enzymatic steps within the kynurenine pathway. The initial steps convert tryptophan to kynurenine, which is then further metabolized to 3-hydroxyanthranilic acid. The subsequent reactions leading to this compound are detailed below.

Formation of 2-Aminomuconate Semialdehyde

3-hydroxyanthranilic acid is oxidatively cleaved by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) to yield 2-amino-3-carboxymuconate semialdehyde. This unstable intermediate can spontaneously cyclize to form quinolinic acid, a precursor for NAD+ synthesis, or be decarboxylated by 2-amino-3-carboxymuconate-semialdehyde decarboxylase (ACMSD) to form 2-aminomuconate semialdehyde.

Conversion to 2-Aminomuconate

2-aminomuconate semialdehyde is then oxidized by aminomuconate-semialdehyde dehydrogenase (AMSDH), an NAD+-dependent enzyme, to form 2-aminomuconate.[4][5]

Formation of this compound

The final step in this sequence involves the non-enzymatic or enzymatic conversion of 2-aminomuconate to this compound. While the precise mechanism in mammals is not fully elucidated, it is proposed to proceed via spontaneous hydrolysis and tautomerization.

Catabolism of this compound

This compound is further metabolized in the mitochondria by the 2-oxoadipate dehydrogenase complex (OADHC).[6] This multi-enzyme complex catalyzes the oxidative decarboxylation of this compound to glutaryl-CoA, which then enters the tricarboxylic acid (TCA) cycle after being converted to acetyl-CoA.[7] The OADHC is composed of three main components: E1a (2-oxoadipate dehydrogenase), E2o (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoyl dehydrogenase).[6] A deficiency in the DHTKD1 gene, which encodes the E1a subunit, leads to the accumulation of this compound and 2-aminoadipic acid, resulting in 2-aminoadipic 2-oxoadipic aciduria.[8][9]

Quantitative Data

The following tables summarize available quantitative data regarding this compound and related metabolites in the context of tryptophan metabolism.

Table 1: Urinary Excretion of this compound after Tryptophan Loading

| Analyte | Condition | Urinary Concentration (mmol/mol creatinine) | Reference |

| This compound | Baseline | 59 | [10] |

| This compound | 5 hours after tryptophan load (100 mg/kg) | 280 | [10] |

| 2-Hydroxyadipic acid | Baseline | 136 | [10] |

| 2-Hydroxyadipic acid | 5 hours after tryptophan load (100 mg/kg) | 294 | [10] |

Table 2: Plasma Concentrations of Kynurenine Pathway Metabolites in Healthy Adults

| Metabolite | Mean Plasma Concentration (μM) | Standard Deviation (μM) | Reference |

| Tryptophan | 51.45 | 10.47 | [11] |

| Kynurenine | 1.82 | 0.54 | [11] |

Experimental Protocols

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for organic acid analysis.[2][4]

4.1.1. Sample Preparation

-

Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, freeze at -70°C.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound, if available, or another non-endogenous dicarboxylic acid) to a defined volume of urine.

-

Extraction:

-

Acidify the urine sample with HCl.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction twice.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

-

Incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

-

4.1.2. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the organic acids.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

-

Quantification: Identify the this compound-TMS derivative based on its retention time and mass spectrum. Quantify by comparing the peak area of the analyte to that of the internal standard.

2-Oxoadipate Dehydrogenase (OADHC) Activity Assay

This protocol is a generalized method based on assays for similar 2-oxo acid dehydrogenase complexes.

4.2.1. Preparation of Mitochondrial Extract

-

Tissue Homogenization: Homogenize fresh tissue (e.g., liver) in a cold isolation buffer.

-

Differential Centrifugation: Perform a series of centrifugation steps to isolate the mitochondrial fraction.

-

Mitochondrial Lysis: Lyse the isolated mitochondria to release the enzyme complex.

4.2.2. Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate buffer, pH 7.4), coenzyme A (CoA), NAD+, and thiamine pyrophosphate (TPP).

-

Initiation: Add the mitochondrial extract to the reaction mixture and pre-incubate.

-

Substrate Addition: Initiate the reaction by adding the substrate, this compound.

-

Measurement: Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NADH production, normalized to the protein concentration of the mitochondrial extract.

Analysis of Tryptophan Metabolism in Cell Culture

This protocol provides a framework for studying the production of this compound from tryptophan in a cell culture system.

4.3.1. Cell Culture and Treatment

-

Cell Seeding: Seed cells (e.g., hepatocytes, neuronal cells) in appropriate culture vessels and allow them to adhere and grow.

-

Tryptophan Supplementation: Replace the standard culture medium with a medium containing a known concentration of L-tryptophan. For stable isotope tracing, use labeled tryptophan (e.g., 13C- or 15N-labeled).

-

Incubation: Incubate the cells for a defined period to allow for tryptophan metabolism.

4.3.2. Sample Collection

-

Media: Collect the cell culture supernatant.

-

Cell Lysate: Wash the cells with PBS and then lyse them to collect the intracellular metabolites.

4.3.3. Metabolite Analysis

-

Analyze the collected media and cell lysates for this compound and other tryptophan metabolites using a sensitive analytical technique such as LC-MS/MS or GC-MS as described in Protocol 4.1.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Tryptophan degradation to the TCA cycle via this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Workflow for 2-oxoadipate dehydrogenase activity assay.

Conclusion

This compound is a crucial metabolite at the intersection of several amino acid degradation pathways, with a significant role in tryptophan metabolism. Its formation through the kynurenine pathway and subsequent catabolism by the 2-oxoadipate dehydrogenase complex are vital for maintaining metabolic homeostasis. The study of this compound and the enzymes that regulate its concentration is essential for understanding the pathophysiology of metabolic disorders such as 2-aminoadipic 2-oxoadipic aciduria and for the development of potential therapeutic interventions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate role of this compound in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. aurametrix.weebly.com [aurametrix.weebly.com]

- 3. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metbio.net [metbio.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-oxoadipate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 2-Oxoadipic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as alpha-ketoadipic acid, is a key intermediate in the mitochondrial catabolism of the essential amino acids L-lysine and L-tryptophan, as well as L-hydroxylysine.[1][2][3] Its metabolic pathway is of significant interest to researchers and drug development professionals due to its association with the rare autosomal recessive disorder, 2-aminoadipic and 2-oxoadipic aciduria.[4][5][6] This condition arises from defects in the degradation of this compound, leading to its accumulation and the subsequent elevation of related metabolites in bodily fluids.[6][7] This technical guide provides an in-depth overview of the biosynthesis of this compound in humans, including the core metabolic pathways, enzymatic reactions, and relevant experimental protocols.

Core Metabolic Pathways

The formation of this compound in humans primarily occurs within the mitochondria and is a convergence point for the degradation pathways of L-lysine, L-tryptophan, and L-hydroxylysine.[1][8]

L-Lysine Degradation

The principal route for L-lysine degradation in the liver involves a series of enzymatic reactions that ultimately yield this compound.[9][10] This pathway, known as the saccharopine pathway, begins with the condensation of L-lysine and alpha-ketoglutarate to form saccharopine.[9][10] This is followed by the cleavage of saccharopine to yield L-glutamate and α-aminoadipate-δ-semialdehyde. The semialdehyde is then oxidized to α-aminoadipate, which is subsequently transaminated to this compound.[4][6]

L-Tryptophan Degradation

The catabolism of L-tryptophan through the kynurenine pathway also leads to the production of this compound.[11] Tryptophan is converted through a series of intermediates, including kynurenine and 3-hydroxyanthranilic acid, to eventually form 2-amino-3-carboxymuconate semialdehyde.[12] This intermediate can then be further metabolized to this compound.

L-Hydroxylysine Degradation

The degradation of L-hydroxylysine follows a similar pathway to that of L-lysine, also converging at the level of this compound.[8]

The final step in the breakdown of this compound is its oxidative decarboxylation to glutaryl-CoA, a reaction catalyzed by the 2-oxoadipate dehydrogenase complex (OADHC).[2][13] A deficiency in this enzyme complex, specifically due to mutations in the DHTKD1 gene encoding the E1 subunit, is the underlying cause of 2-aminoadipic and 2-oxoadipic aciduria.[14][15][16]

Signaling Pathway Diagrams

Caption: L-Lysine degradation pathway to this compound.

Caption: Tryptophan degradation pathway to this compound.

Caption: Degradation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis and metabolism of this compound in humans.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | Source |

| DHTKD1 (E1 subunit of OADHC) | 2-Oxoadipate | 0.2 | 14.2 | [11] |

Table 2: Metabolite Concentrations in 2-Aminoadipic and 2-Oxoadipic Aciduria

| Metabolite | Fluid | Patient Concentration | Normal Range | Source |

| This compound | Urine | 10–120 mmol/mol creatinine | Not detected | [17] |

| 2-Hydroxyadipic acid | Urine | 5–40 mmol/mol creatinine | Not detected | [17] |

| 2-Aminoadipic acid | Plasma | 120 μmol/L | Not specified | [17] |

Experimental Protocols

DHTKD1 Enzyme Activity Assay

This protocol is adapted from a colorimetric assay used to determine the E1 decarboxylase activity of DHTKD1.[11]

Materials:

-

35 mM potassium phosphate (KH2PO4) buffer, pH 7.4

-

0.5 mM EDTA

-

0.5 mM MgSO4

-

2 mM this compound (2OA) or 2-oxoglutarate (2OG) as substrate

-

1 mM Thiamine diphosphate (ThDP)

-

5 mM sodium azide (NaN3)

-

60 μM 2,6-dichlorophenolindophenol (DCPIP)

-

Purified DHTKD1 enzyme

-

96-well microtiter plate

-

Spectrophotometer capable of reading at 610–750 nm

Procedure:

-

Prepare the reaction mixture containing 35 mM potassium phosphate buffer, 0.5 mM EDTA, 0.5 mM MgSO4, 1 mM ThDP, 5 mM NaN3, and 60 μM DCPIP.

-

Add the substrate (2OA or 2OG) to the reaction mixture. For Km and Vmax determination, use varying concentrations of 2OA (e.g., 0.05, 0.1, 0.25, 0.5, 0.75, 1, and 2 mM).

-

Add the purified DHTKD1 enzyme to initiate the reaction. The total volume in each well should be 300 μl.

-

Immediately measure the reduction of DCPIP by monitoring the decrease in absorbance at 610–750 nm at 30°C.

-

Record the absorbance change over time. The initial linear portion of the curve represents the initial velocity (V0).

-

Calculate Km and Vmax using a suitable plot, such as the Hanes-Woolf plot ([S]/V0 vs. [S]).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

This protocol provides a general workflow for the analysis of organic acids, including this compound, in urine.[8][9][14]

Materials:

-

Urine sample

-

Internal standard (e.g., heptadecanoic acid)

-

Hydroxylamine hydrochloride in pyridine (for oximation of keto acids)

-

Ethyl acetate or other suitable organic solvent for extraction

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) for derivatization

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Thaw frozen urine samples and centrifuge to remove any precipitate.

-

Internal Standard Addition: Add a known amount of internal standard to a specific volume of urine.

-

Oximation: Treat the sample with hydroxylamine hydrochloride in pyridine to convert keto groups to oximes. This step is crucial for the stable derivatization of keto acids like this compound. Incubate at a controlled temperature (e.g., 60°C for 30 minutes).

-

Extraction: Acidify the sample and perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Repeat the extraction to ensure high recovery.

-

Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

-

Derivatization: Add BSTFA with 1% TMCS to the dried residue to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives. Incubate at a controlled temperature (e.g., 70°C for 45 minutes).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The GC will separate the different organic acid derivatives, and the MS will identify and quantify them based on their mass spectra and retention times.

Aminoadipate Aminotransferase (AADAT) ELISA

Several commercial ELISA kits are available for the quantification of human AADAT. The following is a general protocol summary.[4][16][18][19]

Principle: A sandwich enzyme-linked immunosorbent assay where a capture antibody specific for AADAT is pre-coated onto a microplate. Samples and standards are added, and the AADAT present binds to the antibody. A biotin-conjugated detection antibody is then added, followed by streptavidin-HRP. Finally, a substrate solution is added, and the color development is proportional to the amount of AADAT.

Procedure Summary:

-

Prepare all reagents, standards, and samples as per the kit instructions.

-

Add standards and samples to the appropriate wells of the pre-coated microplate. Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

-

Wash the plate to remove unbound substances.

-

Add the biotin-conjugated detection antibody to each well and incubate.

-

Wash the plate.

-

Add streptavidin-HRP to each well and incubate.

-

Wash the plate.

-

Add the substrate solution and incubate in the dark until color develops.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Construct a standard curve and determine the concentration of AADAT in the samples.

Conclusion

The biosynthesis of this compound is a critical juncture in the metabolism of several key amino acids. Understanding the intricacies of this pathway and the enzymes involved is paramount for elucidating the pathophysiology of related metabolic disorders and for the development of potential therapeutic interventions. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working in this field. Further investigation into the regulation of these pathways and the precise molecular consequences of metabolite accumulation will continue to be a vital area of research.

References

- 1. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-oxoadipate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 3. Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. metabolicsupportuk.org [metabolicsupportuk.org]

- 6. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. aurametrix.weebly.com [aurametrix.weebly.com]

- 9. erndim.org [erndim.org]

- 10. researchgate.net [researchgate.net]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. rsc.org [rsc.org]

- 13. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bt-laboratory.com [bt-laboratory.com]

- 17. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. cloud-clone.com [cloud-clone.com]

An In-depth Technical Guide to 2-Oxoadipic Acid: Chemical Structure, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a crucial intermediate in the metabolic pathways of the essential amino acids L-lysine and L-tryptophan.[1][2] As a dicarboxylic keto acid, its chemical properties and biological roles are of significant interest in the fields of biochemistry, metabolic research, and drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate metabolic pathways involving this compound.

Chemical Structure and Identification

This compound is structurally an adipic acid molecule with a ketone group at the alpha (C2) position.[3] This structure imparts its characteristic chemical reactivity and biological function.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-oxohexanedioic acid[3] |

| Synonyms | α-Ketoadipic acid, 2-Ketoadipic acid, alpha-Oxoadipic acid[1] |

| Chemical Formula | C₆H₈O₅[3] |

| CAS Number | 3184-35-8[3] |

| PubChem CID | 71[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 160.12 g/mol | [3] |

| Melting Point | 123-125 °C | [4] |

| 127 °C | [3] | |

| Water Solubility | 23.4 mg/mL | [5] |

| 250 mg/mL (sonicated) | [6] | |

| pKa (strongest acidic) | 2.84 | [5] |

| logP | -0.37 | [5] |

| Physical Description | Solid | [3] |

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. A narrow melting range is indicative of high purity.

Solubility Determination

The aqueous solubility of this compound can be determined using the shake-flask method.

Methodology:

-

An excess amount of solid this compound is added to a known volume of water in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or a fluorometric method after derivatization.[7]

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Methodology:

-

A known mass of this compound is dissolved in a known volume of deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a dicarboxylic acid like this compound, two equivalence points and two pKa values would be expected.

Metabolic Pathways

This compound is a key metabolic intermediate in the catabolism of L-lysine and L-tryptophan. These pathways converge to produce this compound, which is then further metabolized.

Lysine Degradation Pathway

In mammals, L-lysine is primarily degraded via the saccharopine pathway in the mitochondria.[8] This pathway ultimately leads to the formation of this compound.

Caption: The saccharopine pathway of L-lysine degradation.

Tryptophan Degradation Pathway

The catabolism of L-tryptophan proceeds via the kynurenine pathway, which also generates this compound as an intermediate.[9]

Caption: The kynurenine pathway of L-tryptophan degradation.

The 2-Oxoadipate Dehydrogenase Complex

A critical step in the metabolism of this compound is its oxidative decarboxylation to glutaryl-CoA, catalyzed by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC).[3] This multi-enzyme complex is composed of three main components: E1 (2-oxoadipate dehydrogenase), E2 (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoyl dehydrogenase).[3]

Caption: Workflow of the 2-Oxoadipate Dehydrogenase Complex.

Clinical Relevance

Defects in the metabolism of this compound can lead to the rare inborn error of metabolism known as 2-aminoadipic and 2-oxoadipic aciduria.[10] This condition is caused by mutations in the DHTKD1 gene, which encodes the E1 subunit of the 2-oxoadipate dehydrogenase complex.[11] Patients with this disorder exhibit elevated levels of 2-aminoadipic acid and this compound in their urine and plasma. The clinical presentation can be variable, ranging from asymptomatic to developmental delay and neurological issues.

Conclusion

This compound is a pivotal metabolite with well-defined chemical properties and a central role in amino acid catabolism. A thorough understanding of its chemistry and metabolic fate is essential for researchers in metabolic diseases and for professionals involved in the development of therapeutic strategies targeting these pathways. The provided data and diagrams serve as a foundational resource for further investigation into the complex roles of this compound in health and disease.

References

- 1. Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. 2-oxoadipate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Fig. 1, [The kynurenine pathway of tryptophan...]. - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KEGG PATHWAY: Lysine degradation - Reference pathway [kegg.jp]

- 11. researchgate.net [researchgate.net]

The Discovery and History of 2-Oxoadipic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a crucial intermediate in the metabolic pathways of the essential amino acids L-lysine and L-tryptophan.[1][2][3] Its discovery and the elucidation of its metabolic significance are intrinsically linked to the broader history of amino acid metabolism research. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies related to this compound, tailored for professionals in research and drug development.

Historical Perspective: Unraveling the Lysine Degradation Pathways

While a singular "discovery" of this compound as an isolated chemical entity is not prominently documented in historical literature, its identification emerged from the systematic investigation of amino acid catabolism in the mid-20th century. The story of this compound is therefore woven into the discovery of the complex pathways that degrade lysine.

Initial studies in the 1940s began to trace the metabolic fate of lysine.[4] However, it was the work of researchers in the subsequent decades that clarified the major routes of lysine breakdown in mammals: the saccharopine and pipecolate pathways.[4] These two pathways converge at the formation of α-aminoadipic-δ-semialdehyde, which is then oxidized to 2-aminoadipic acid and subsequently transaminated to form this compound.

A significant milestone in understanding the clinical relevance of this pathway was the identification of "alpha-ketoadipic aciduria," a rare inborn error of metabolism, first described in 1975 by Przyrembel and colleagues.[5][6] This discovery solidified the importance of this compound in human metabolism and disease.[5][6]

Metabolic Significance and Signaling Pathways

This compound sits at a critical juncture in metabolism. It is the final common intermediate in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan before entering the Krebs cycle.[2] In the mitochondrial matrix, this compound undergoes oxidative decarboxylation to form glutaryl-CoA, a reaction catalyzed by the 2-oxoadipate dehydrogenase complex (OADHC). Glutaryl-CoA is then further metabolized to acetyl-CoA, which can be used for energy production.

The key enzyme in this process, the 2-oxoadipate dehydrogenase complex (OADHC), is a multi-enzyme complex. Its E1 subunit is encoded by the DHTKD1 gene.[7] Mutations in this gene are the underlying cause of 2-aminoadipic and 2-oxoadipic aciduria, leading to the accumulation of this compound and 2-aminoadipic acid in bodily fluids.[7][8][9]

Beyond its role in amino acid catabolism, this compound is also a precursor in some engineered biosynthetic pathways for the industrial production of adipic acid, a monomer used in the synthesis of nylon.[10][11]

Lysine Degradation and this compound Formation

Figure 1. Converging pathways of L-lysine degradation leading to this compound and its entry into the Krebs cycle.

Quantitative Data

The concentration of this compound in biological fluids is a critical diagnostic marker for 2-aminoadipic and 2-oxoadipic aciduria. In healthy individuals, this compound is typically not detected or is present at very low levels in urine.[8]

| Analyte | Specimen | Condition | Concentration Range | Reference |

| This compound | Urine | 2-aminoadipic and 2-oxoadipic aciduria | 10–120 mmol/mol creatinine | [8] |

| 2-Hydroxyadipic Acid | Urine | 2-aminoadipic and 2-oxoadipic aciduria | 5–40 mmol/mol creatinine | [8] |

| 2-Aminoadipic Acid | Plasma | 2-aminoadipic and 2-oxoadipic aciduria | 120 µmol/L | [8] |

Table 1. Urinary and plasma concentrations of this compound and related metabolites in patients with 2-aminoadipic and 2-oxoadipic aciduria.

The enzymatic activity of the 2-oxoadipate dehydrogenase complex (OADHC) and related enzymes has been characterized, providing insights into the kinetics of this compound metabolism.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| OADHC (E1a subunit) | 2-Oxoadipate | 0.0124 | - | 7.7 x 103 | [12] |

| OADHC (G729R mutant) | 2-Oxoadipate | 0.026 | - | - | [12] |

| Hgdh | 2-Oxoadipate | 0.38 ± 0.04 | 1.8 ± 0.04 | 4.7 x 103 | [13] |

| Pgdh | 2-Oxoadipate | 1.1 ± 0.2 | 0.2 ± 0.01 | 0.18 x 103 | [13] |

| OADHC (rat heart) | 2-Oxoadipate | 0.008 ± 0.001 | - | - | [14] |

| OGDH (rat heart) | 2-Oxoadipate | 0.52 | - | - | [14] |

Table 2. Kinetic parameters of enzymes involved in 2-oxoadipate metabolism. (OADHC: 2-oxoadipate dehydrogenase complex; Hgdh: (R)-2-hydroxyglutarate dehydrogenase; Pgdh: D-3-phosphoglycerate dehydrogenase; OGDH: 2-oxoglutarate dehydrogenase). Note: Some studies report catalytic efficiency (kcat/Km) without individual kcat and Km values.

Experimental Protocols

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of organic acids, including this compound, in urine.

a. Sample Preparation and Extraction:

-

To a volume of urine equivalent to 1 µmole of creatinine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).

-

Treat the sample with hydroxylamine to form oxime derivatives of the keto-acids.

-

Acidify the mixture and extract the organic acids with ethyl acetate.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

b. Derivatization:

-

Reconstitute the dried residue in a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Heat the mixture to form trimethylsilyl (TMS) derivatives of the organic acids.

c. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Column: DB-5ms or equivalent capillary column.

-

Carrier Gas: Helium.

-

Oven Program: Start at an initial temperature (e.g., 50-80°C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300°C) to ensure separation of the organic acids.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Full scan (e.g., m/z 50-600) to acquire mass spectra of the eluting compounds.

-

-

Identification and Quantification:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by matching with spectral libraries (e.g., NIST).

-

Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

-

Figure 2. General workflow for the quantification of this compound in urine by GC-MS.

2-Oxoadipate Dehydrogenase (OADHC) Activity Assay

This protocol provides a general method for measuring the activity of the 2-oxoadipate dehydrogenase complex, often by monitoring the reduction of NAD+ to NADH.

a. Reagents:

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5.

-

Cofactors: Thiamine pyrophosphate (ThDP), Coenzyme A (CoA), NAD+.

-

Substrate: this compound.

-

Enzyme Source: Purified OADHC, mitochondrial extract, or cell lysate.

-

(Optional) Coupling enzyme and substrate for colorimetric or fluorometric detection.

b. Assay Procedure:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, ThDP, CoA, and NAD+.

-

Add the enzyme source to the reaction mixture and incubate for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate, this compound.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed in units such as µmol of NADH produced per minute per milligram of protein.

Figure 3. Principle of the 2-oxoadipate dehydrogenase (OADHC) activity assay.

Conclusion

This compound, once a relatively obscure metabolite, has gained significant attention due to its central role in amino acid catabolism and its association with the inborn error of metabolism, 2-aminoadipic and 2-oxoadipic aciduria. The historical elucidation of the lysine degradation pathways has been instrumental in understanding its biological significance. Modern analytical techniques, particularly GC-MS, have enabled precise quantification of this compound in biological samples, which is crucial for the diagnosis and study of related metabolic disorders. For researchers and professionals in drug development, a thorough understanding of the biochemistry and analytical methodologies related to this compound is essential for investigating its role in health and disease and for exploring potential therapeutic interventions.

References

- 1. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 5. Alpha-ketoadipic aciduria, a new inborn error of lysine metabolism; biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]

- 8. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metabolicsupportuk.org [metabolicsupportuk.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure–function analyses of the G729R 2-oxoadipate dehydrogenase genetic variant associated with a disorder of l-lysine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]

2-Oxoadipic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoadipic acid, also known as α-ketoadipic acid, is a crucial intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan.[1] Its metabolism is primarily mitochondrial and plays a significant role in cellular energy production. Dysregulation of this compound metabolism leads to the rare autosomal recessive disorder known as 2-aminoadipic 2-oxoadipic aciduria, characterized by the accumulation of this compound and its precursor, 2-aminoadipic acid, in bodily fluids.[2][3][4] This guide provides a comprehensive overview of the metabolic pathways involving this compound, associated pathologies, quantitative data, and detailed experimental protocols for its study.

Metabolic Pathways Involving this compound

This compound is a key junction point in the degradation pathways of L-lysine and L-tryptophan.

Lysine Degradation

The primary pathway for lysine degradation in mammals is the saccharopine pathway, which occurs in the mitochondria.[5][6] This multi-step process ultimately converts lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

The key steps leading to and from this compound are:

-

Formation of 2-Aminoadipate: L-lysine is converted through a series of reactions involving the intermediate saccharopine to yield L-2-aminoadipate.[5]

-

Transamination to 2-Oxoadipate: 2-aminoadipate is then transaminated by the enzyme 2-aminoadipate aminotransferase (also known as kynurenine aminotransferase II) to form 2-oxoadipate.[5][7]

-

Oxidative Decarboxylation to Glutaryl-CoA: 2-oxoadipate is oxidatively decarboxylated to glutaryl-CoA by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC).[8][9] This is a critical, rate-limiting step in the pathway.

Tryptophan Degradation (Kynurenine Pathway)

The vast majority of dietary tryptophan is degraded via the kynurenine pathway.[6][10] This pathway is essential for generating NAD+ and also produces several neuroactive metabolites. This compound is an intermediate in a branch of this pathway.

The steps leading to 2-oxoadipate from tryptophan are as follows:

-

Formation of Kynurenine: Tryptophan is converted to N-formylkynurenine by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which is then hydrolyzed to L-kynurenine.[11][12]

-

Metabolism of Kynurenine: L-kynurenine can be metabolized down several branches. One of these involves its conversion to 3-hydroxykynurenine and then to 3-hydroxyanthranilic acid.[11]

-

Formation of 2-Aminomuconic Semialdehyde: 3-hydroxyanthranilic acid is oxidatively cleaved to form 2-amino-3-carboxymuconate semialdehyde.

-

Conversion to 2-Oxoadipate: Through a series of subsequent enzymatic reactions, which can involve kynureninase and kynurenine aminotransferase, the pathway can lead to the formation of 2-oxoadipate.[7][13]

The 2-Oxoadipate Dehydrogenase Complex (OADHC)

The OADHC is a mitochondrial multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA.[9] It is a member of the 2-oxoacid dehydrogenase complex family, which also includes the pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes.[9]

The OADHC consists of three enzymatic components:

-